

# Impact of serum concentration on Usp28-IN-2 activity

Author: BenchChem Technical Support Team. Date: December 2025



## **Technical Support Center: Usp28-IN-2**

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **Usp28-IN-2**, a potent inhibitor of the deubiquitinase USP28.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Usp28-IN-2?

A1: **Usp28-IN-2** is a small molecule inhibitor that targets the deubiquitinase USP28. USP28 is responsible for removing ubiquitin chains from specific protein substrates, thereby preventing their degradation by the proteasome. By inhibiting USP28, **Usp28-IN-2** promotes the ubiquitination and subsequent degradation of oncogenic proteins that are stabilized by USP28, such as the transcription factor c-Myc. This leads to the disruption of oncogenic signaling pathways and can impede the growth and survival of cancer cells.

Q2: What is the reported in vitro potency of **Usp28-IN-2**?

A2: **Usp28-IN-2** has a reported half-maximal inhibitory concentration (IC50) of 0.3  $\mu$ M against USP28 in biochemical assays. It demonstrates high selectivity over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5. Another USP28 inhibitor, USP28-IN-4, has a reported IC50 of 0.04  $\mu$ M.[1]



Q3: How does serum concentration in cell culture media affect the apparent activity of **Usp28-IN-2**?

A3: The presence of serum in cell culture media can significantly decrease the apparent activity of **Usp28-IN-2**. This is due to the "free drug hypothesis," which posits that only the unbound fraction of a drug is able to interact with its target and exert a biological effect. Serum contains abundant proteins, most notably albumin, which can bind to small molecule inhibitors like **Usp28-IN-2**. This binding sequesters the inhibitor, reducing its free concentration and thus its availability to inhibit USP28 within the cells. Consequently, a higher total concentration of **Usp28-IN-2** is required to achieve the same level of target inhibition in the presence of serum compared to serum-free conditions. This phenomenon is often observed as an "IC50 shift," where the measured IC50 value increases with higher serum concentrations.

Q4: What are the primary applications of **Usp28-IN-2** in research?

A4: **Usp28-IN-2** is primarily used as a research tool to investigate the cellular functions of USP28. Its applications include studying the role of USP28 in cancer cell proliferation, DNA damage response, and the regulation of oncogenic signaling pathways. By down-regulating the cellular levels of c-Myc, **Usp28-IN-2** can be used to explore the therapeutic potential of targeting the USP28/c-Myc axis in various cancers, such as colorectal cancer. It has also been shown to enhance the sensitivity of colorectal cancer cells to other therapeutic agents like Regorafenib.

## **Troubleshooting Guide**

Issue 1: Higher than expected IC50 value for **Usp28-IN-2** in a cell-based assay.

- Possible Cause 1: Serum Protein Binding.
  - Explanation: As detailed in the FAQ, serum proteins bind to Usp28-IN-2, reducing its free concentration and apparent potency.
  - Troubleshooting Steps:
    - Quantify the Serum Effect: Perform an IC50 shift assay by testing the activity of Usp28-IN-2 in parallel experiments with varying concentrations of fetal bovine serum (FBS) or



bovine serum albumin (BSA) (e.g., 0%, 1%, 5%, 10%). This will help you determine the magnitude of the serum-induced IC50 shift.

- Reduce Serum Concentration: If experimentally feasible, reduce the serum concentration in your cell culture medium during the inhibitor treatment period. However, be mindful of potential effects on cell health and viability.
- Use Serum-Free Medium: For short-term experiments, consider using a serum-free or serum-reduced medium if your cell line can tolerate it.
- Report Serum Conditions: Always report the serum concentration used in your experiments to ensure reproducibility.
- Possible Cause 2: Cell Density and Proliferation Rate.
  - Explanation: The number of cells and their rate of division can influence the apparent potency of an anti-proliferative agent.
  - Troubleshooting Steps:
    - Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your assays.
    - Standardize Incubation Times: Use a consistent incubation time for all experiments.
- Possible Cause 3: Compound Stability.
  - Explanation: Usp28-IN-2 may degrade over time in aqueous solutions.
  - Troubleshooting Steps:
    - Prepare Fresh Solutions: Always prepare fresh working solutions of Usp28-IN-2 from a frozen stock immediately before use.
    - Proper Storage: Store stock solutions at -80°C and working solutions at -20°C for short-term storage, protected from light.

Issue 2: High background signal in a deubiquitinase (DUB) activity assay.



- Possible Cause 1: Contaminated Reagents.
  - Explanation: Microbial or chemical contamination in buffers or enzyme preparations can lead to a high background signal.
  - Troubleshooting Steps:
    - Use Sterile Technique: Ensure all buffers and reagents are prepared using sterile techniques and nuclease-free water.
    - Filter Buffers: Filter all buffers through a 0.22 μm filter before use.
- Possible Cause 2: Autofluorescence of the Inhibitor.
  - Explanation: The inhibitor itself might possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.
  - Troubleshooting Steps:
    - Run a Compound-Only Control: Include a control well with only the inhibitor in the assay buffer to measure its intrinsic fluorescence. Subtract this background from your experimental wells.
- Possible Cause 3: Non-specific Enzyme Activity.
  - Explanation: Other proteases in a crude enzyme preparation could cleave the fluorescent substrate.
  - Troubleshooting Steps:
    - Use Highly Purified Enzyme: Ensure the purity of your recombinant USP28 enzyme.
    - Include a "No Enzyme" Control: A control without the USP28 enzyme will reveal any substrate degradation independent of USP28 activity.

### **Quantitative Data**



The following table illustrates the expected impact of serum concentration on the IC50 of a typical small molecule inhibitor like **Usp28-IN-2**. Please note that these are representative values and the actual IC50 shift should be determined experimentally for your specific assay conditions.

| Serum Concentration (% v/v) | Apparent IC50 (μM) | Fold Shift in IC50 (relative to 0% serum) |
|-----------------------------|--------------------|-------------------------------------------|
| 0                           | 0.3                | 1.0                                       |
| 1                           | 0.9                | 3.0                                       |
| 5                           | 2.7                | 9.0                                       |
| 10                          | 6.0                | 20.0                                      |

## **Experimental Protocols**

# Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay with IC50 Shift Determination

This protocol describes how to measure the enzymatic activity of USP28 and determine the IC50 of **Usp28-IN-2** in the presence of varying serum concentrations.

#### Materials:

- Recombinant human USP28 enzyme
- Usp28-IN-2
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
- Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
- DMSO
- Black, flat-bottom 96-well microplate



Fluorescence microplate reader

#### Procedure:

- Prepare Usp28-IN-2 Serial Dilutions:
  - Prepare a 10 mM stock solution of Usp28-IN-2 in DMSO.
  - Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
- Prepare Assay Plates:
  - Add 2 μL of each Usp28-IN-2 dilution to the appropriate wells of the 96-well plate. For the no-inhibitor control, add 2 μL of DMSO.
  - Prepare separate sets of wells for each serum concentration to be tested (e.g., 0%, 1%, 5%, 10% FBS).
- Prepare Enzyme and Substrate Solutions:
  - For each serum concentration, prepare a master mix containing the assay buffer and the corresponding percentage of FBS.
  - Dilute the USP28 enzyme in each of the serum-containing buffers to the desired final concentration (e.g., 10 nM).
  - Dilute the Ub-Rho110 substrate in each of the serum-containing buffers to the desired final concentration (e.g., 100 nM).
- Enzyme Incubation:
  - $\circ$  Add 48  $\mu$ L of the USP28 enzyme solution (in the appropriate serum-containing buffer) to each well containing the inhibitor or DMSO.
  - Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.



#### Initiate the Reaction:

 $\circ$  Add 50  $\mu$ L of the Ub-Rho110 substrate solution (in the appropriate serum-containing buffer) to each well to start the reaction. The final volume in each well will be 100  $\mu$ L.

#### Measure Fluorescence:

- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Take readings every 1-2 minutes for 30-60 minutes.

#### Data Analysis:

- Calculate the reaction velocity (rate of fluorescence increase) for each well.
- Plot the reaction velocity against the logarithm of the Usp28-IN-2 concentration for each serum condition.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
- Calculate the fold shift in IC50 relative to the 0% serum condition.

# Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol determines the effect of **Usp28-IN-2** on the cellular levels of its target substrate, c-Myc, in the presence of serum.

#### Materials:

- Cancer cell line known to express high levels of c-Myc (e.g., HCT116)
- Usp28-IN-2
- Complete cell culture medium (with a defined percentage of FBS)



- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-c-Myc, anti-USP28, and a loading control (e.g., anti-GAPDH or antiβ-actin)
- HRP-conjugated secondary antibody
- ECL Western blotting substrate
- Protein assay kit (e.g., BCA)

#### Procedure:

- · Cell Seeding:
  - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
  - Allow cells to attach overnight in their complete growth medium.
- Inhibitor Treatment:
  - Prepare a range of concentrations of Usp28-IN-2 in the complete growth medium.
  - Aspirate the old medium and replace it with the medium containing the different concentrations of Usp28-IN-2 or a vehicle control (DMSO).
  - Incubate the cells for the desired time period (e.g., 24 hours).
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.



- Centrifuge at high speed at 4°C to pellet the cell debris.
- Protein Quantification:
  - Transfer the supernatant (cell lysate) to a new tube.
  - Determine the protein concentration of each lysate using a protein assay kit.
- Western Blotting:
  - Normalize the protein concentrations of all samples.
  - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
  - Load equal amounts of protein per lane on an SDS-PAGE gel.
  - Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with the primary antibodies (anti-c-Myc, anti-USP28, and loading control) overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Wash the membrane again and develop the blot using an ECL substrate.
  - Visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
  - Quantify the band intensities for c-Myc and normalize them to the loading control.
  - Plot the normalized c-Myc levels against the concentration of Usp28-IN-2 to determine the dose-dependent effect of the inhibitor on its target.



### **Visualizations**



Click to download full resolution via product page

Caption: USP28 signaling pathway and the mechanism of action of Usp28-IN-2.





Click to download full resolution via product page

Caption: Experimental workflow for determining the IC50 shift of Usp28-IN-2.





Click to download full resolution via product page

Caption: Troubleshooting logic for unexpectedly high IC50 values.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Impact of serum concentration on Usp28-IN-2 activity].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393081#impact-of-serum-concentration-on-usp28-in-2-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com